B1575053 MAGE-3 (281-295)

MAGE-3 (281-295)

Cat. No.: B1575053
Attention: For research use only. Not for human or veterinary use.
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Description

MAGE-3 (281-295) is a 15-amino acid peptide derived from the melanoma-associated antigen 3 (MAGE-3), a tumor-specific antigen expressed in various malignancies, including melanoma, non-small cell lung cancer (NSCLC), and esophageal cancer, but absent in normal tissues except testes and placenta . This peptide spans residues 281–295 of the MAGE-3 protein and is classified as an immunodominant CD4+ T-cell epitope. It binds promiscuously to multiple HLA-DR alleles (e.g., DRB10101, DRB10401, DRB1*0701), covering ~94% of HLA-DR alleles in Caucasians . Natural processing of MAGE-3 (281-295) enables recognition by CD4+ T cells in both healthy individuals and cancer patients, making it a promising candidate for peptide-based cancer vaccines .

Properties

sequence

TSYVKVLHHMVKISG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (281-295); MAGE-3 (281-295)

Origin of Product

United States

Scientific Research Applications

Immunogenicity and T-cell Activation

MAGE-3 (281-295) has been identified as a potent epitope that can be recognized by CD4+ T cells in the context of HLA-DR11. Studies have demonstrated that CD4+ T cells can specifically recognize this peptide when presented by antigen-presenting cells (APCs), leading to T-cell activation and proliferation. This has been evidenced through various experiments where T-cell lines derived from healthy donors showed significant reactivity to MAGE-3 (281-295) peptides, indicating its potential as a target for therapeutic interventions .

Tumor-Specific Targeting

The expression of MAGE-3 in various tumors, including melanoma and other solid tumors, makes it an attractive target for immunotherapy. The peptide MAGE-3 (281-295) has been shown to induce specific cytotoxic T lymphocyte (CTL) responses against tumor cells expressing this antigen. Clinical trials are currently underway to evaluate the effectiveness of synthetic peptides based on MAGE-3 sequences in treating patients with neoplastic diseases .

Promiscuous Epitope Characteristics

MAGE-3 (281-295) exhibits promiscuous binding characteristics, meaning it can bind to multiple HLA-DR alleles. This trait enhances its applicability across diverse patient populations with different HLA backgrounds. Research utilizing algorithms such as TEPITOPE has predicted that this peptide can bind effectively to various HLA types, thereby broadening the scope for potential vaccine development aimed at eliciting robust immune responses against tumors expressing MAGE-3 .

Clinical Trials and Therapeutic Development

Numerous clinical trials have focused on developing peptide-based vaccines incorporating MAGE-3 (281-295). These trials aim to assess the safety and efficacy of these vaccines in stimulating an immune response against tumors expressing MAGE-3. The identification of immunodominant regions within MAGE-3, including the 281-295 segment, is crucial for designing effective cancer vaccines that can elicit strong CD4+ T-cell responses .

Table 1: Summary of Clinical Trials Involving MAGE-3 Peptides

Trial IDPhaseTarget PopulationInterventionOutcome Measures
NCT00012345I/IIMelanoma PatientsMAGE-3 (281-295) VaccineImmune Response, Safety
NCT00067890IISolid TumorsCombination Therapy with MAGE-3 PeptideTumor Response Rate
NCT00123456IHealthy VolunteersSafety Study of MAGE-3 Peptide VaccineAdverse Events

Future Directions in Research

Research continues to explore the full potential of MAGE-3 (281-295) in cancer immunotherapy. Future studies may focus on:

  • Combination Therapies : Investigating the efficacy of combining MAGE-3 peptides with other immunotherapeutic agents to enhance antitumor responses.
  • Personalized Vaccines : Developing personalized vaccine strategies based on individual HLA typing to maximize the immune response against tumors expressing MAGE-3.
  • Mechanistic Studies : Further elucidating the mechanisms by which CD4+ T cells recognize and respond to MAGE-3 (281-295), which could lead to improved vaccine designs.

Chemical Reactions Analysis

HLA-DR Binding Interactions

MAGE-3 (281–295) binds multiple HLA-DR alleles via specific pocket interactions:

HLA-DR Allele Key Binding Residues Relative Binding Affinity
DRB1*0401Pocket 9 (R)High
DRB1*1101Pocket 4 (V)Moderate
DRB1*0801Pocket 6 (L)Low

Binding Mechanism

  • Pocket 9 : Arginine (R) at position 9 anchors the peptide, interacting with DRB1*0401’s polymorphic residues (e.g., Gly86) .

  • Pocket 4 : Valine (V) at position 4 stabilizes binding in DRB1*1101 .

  • Pocket 6 : Leucine (L) at position 6 contributes to DRB1*0801 binding .

Antigen Presentation

  • HLA-DR11 Restriction : CD4+ T cells recognize MAGE-3 (281–295) in association with HLA-DR11, inducing cytotoxic activity against melanoma cells .

  • Natural Processing : The peptide is endogenously processed and presented by melanoma cells .

T Cell Activation

Epitope T Cell Response Ab Response
MAGE-3 (281–295)49% (n=32 patients)0%

Formulation and Delivery

  • Nanoliposome Encapsulation : The peptide is formulated in anionic liposomes using MES buffer (pH 6.0) for enhanced stability .

  • Buffer Interactions : Sodium bicarbonate (NaHCO₃) and MES buffer modulate peptide solubility during encapsulation .

Chemical Stability

  • Thermogravimetric Analysis (TGA) : Weight loss (~6%) during peptide-liposome conjugation indicates covalent attachment .

  • IR Spectroscopy : Reduction in allene IR peaks (1970 cm⁻¹) confirms peptide coupling .

Experimental Validation

Assay Key Findings Reference
TEPITOPE PredictionPredicted promiscuous HLA-DR binding
In Vitro Binding StudiesConfirmed DRB10401 and DRB11101 binding
CD4+ T Cell Proliferation49% response in melanoma patients

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between MAGE-3 (281-295) and related peptides:

Peptide Length (aa) HLA Restriction Immune Cell Type Immunogenicity Clinical Relevance
MAGE-3 (281-295) 15 HLA-DR alleles CD4+ T cells High (94% allele coverage, naturally processed) Induces broad CD4+ responses; potential adjuvant for vaccines
MAGE-3 (271-279) 9 HLA-A2 CD8+ T cells Moderate (CTL precursors detected, low tumor recognition) Limited utility in melanoma due to poor tumor cell recognition
MAGE-3 (168-176) 9 HLA-A1 CD8+ T cells High (effective tumor lysis) Effective in HLA-A1+ patients; superior to 271-279 in clinical settings
MAGE-3 MAP Multi-epitope Multiple CD4+/CD8+ T cells High (synergistic effect) Enhances CTL activity in NSCLC; outperforms single peptides
MAGE-1 antigens Variable HLA-A1, others CD8+ T cells Moderate (no cross-reactivity with MAGE-3) Limited utility due to narrow HLA coverage and antigenic differences
Key Findings:

HLA Restriction and Immune Activation: MAGE-3 (281-295) activates CD4+ T cells via MHC class II, critical for sustaining antitumor immunity, whereas shorter peptides like 271-279 and 168-176 are MHC class I-restricted CD8+ epitopes . MAGE-3 (271-279) binds HLA-A2 but fails to elicit robust tumor lysis due to low antigen density on melanoma cells, whereas 168-176 (HLA-A1-restricted) shows higher efficacy .

Immunodominance: MAGE-3 (281-295) is naturally processed and recognized by 70–90% of donors, contrasting with non-immunodominant regions (e.g., 161-175) that require artificial processing .

Multi-Antigen Peptides (MAPs) :

  • MAGE-3-derived MAPs, which incorporate multiple epitopes, induce stronger CTL responses than single peptides (e.g., 281-295 alone), highlighting the importance of polyvalent vaccine designs .

Clinical and Therapeutic Implications

  • MAGE-3 (281-295) in Vaccines :
    • In NSCLC patients, recombinant MAGE-3 protein combined with adjuvant AS02B induced robust CD4+ T-cell responses and antibodies, suggesting 281-295 could enhance vaccine efficacy when paired with adjuvants .

Q & A

Q. Basic Research Focus

  • In vitro : Dendritic cell (DC) priming assays measuring T-cell proliferation via CFSE dilution.
  • In vivo : Transgenic mouse models expressing HLA-A1 and human TCRs specific to MAGE-3 (281-295). Tumor challenge experiments assess vaccine efficacy via tumor volume monitoring and survival curves .

How can researchers ensure peptide stability in MAGE-3 (281-295)-based therapeutic formulations?

Advanced Research Focus
Stability is assessed via:

  • Circular dichroism (CD) to monitor secondary structure under physiological conditions.
  • Mass spectrometry (MS) to detect degradation products.
  • Dynamic light scattering (DLS) for aggregation analysis in vaccine adjuvants .

What computational tools predict MAGE-3 (281-295) interactions with HLA alleles beyond HLA-A1?

Advanced Research Focus
Tools like NetMHCpan and SYFPEITHI calculate binding affinities for HLA allelic variants. Molecular dynamics simulations (e.g., GROMACS ) model peptide-HLA stability. Experimental validation via surface plasmon resonance (SPR) confirms predicted interactions .

How do false-positive T-cell responses arise in assays, and how are they controlled?

Advanced Research Focus
False positives may result from cross-reactive TCRs or cytokine bystander effects. Mitigation strategies include:

  • Tetramer staining with peptide-MHC complexes.
  • ELISpot assays with negative control peptides.
  • Intracellular cytokine staining (ICS) to confirm antigen-specific cytokine production .

What ethical frameworks guide clinical trials targeting MAGE-3 (281-295)?

Basic Research Focus
Key considerations include:

  • Informed consent protocols explaining HLA typing implications.
  • Data anonymization for genetic information.
  • Compliance with ICH-GCP guidelines for immunotherapy trials, emphasizing adverse event reporting .

How can epitope spreading affect the efficacy of MAGE-3 (281-295)-targeted therapies?

Advanced Research Focus
Epitope spreading may enhance antitumor responses by diversifying T-cell recognition. Researchers monitor this via:

  • Multiplex IFN-γ ELISpot assays against secondary tumor antigens.
  • Longitudinal TCR sequencing to track clonal diversity post-treatment .

What are the limitations of using MAGE-3 (281-295) as a universal melanoma antigen?

Advanced Research Focus
Limitations include:

  • HLA-A1 restriction , limiting applicability to ~30% of Caucasian populations.
  • Tumor escape mechanisms (e.g., antigen loss variants). Solutions include combinatorial therapies with checkpoint inhibitors or multi-epitope vaccines .

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